2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Overview
Description
2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a benzyl acetamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets, the cannabinoid receptors, by binding to them. This binding event triggers a series of biochemical reactions that lead to the observed pharmacological effects .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of physiological processes regulated by the cannabinoid receptors. The compound may have potential therapeutic effects in conditions such as pain, inflammation, and neurological disorders, given the role of cannabinoid receptors in these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonation of 4-tert-butylphenylamine to form 4-(tert-butyl)phenylsulfonamide. This intermediate is then reacted with 2-(thiophen-3-yl)benzylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide: A compound with a similar thiophene structure.
(4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone: Another thiophene derivative with different substituents.
Uniqueness
2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to the presence of both sulfonamide and thiophene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-23(2,3)19-8-10-20(11-9-19)30(27,28)25-15-22(26)24-14-17-6-4-5-7-21(17)18-12-13-29-16-18/h4-13,16,25H,14-15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULPRISFBSEVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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